molecular formula C12H15N3 B1462837 1-(piperidin-3-yl)-1H-1,3-benzodiazole CAS No. 1187228-22-3

1-(piperidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B1462837
CAS No.: 1187228-22-3
M. Wt: 201.27 g/mol
InChI Key: JUMOLFANWQYULP-UHFFFAOYSA-N
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Description

“1-(piperidin-3-yl)-1H-1,3-benzodiazole” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Structural Analysis

A series of benzamide derivatives, including compounds structurally related to 1-(piperidin-3-yl)-1H-1,3-benzodiazole, were synthesized and their crystal structures obtained. These compounds were explored for their potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. This research suggests a foundational role for such compounds in developing modulators for glutamatergic transmission, which could have implications for treating neurological disorders (Wu et al., 2014).

Neuropharmacological Effects

Another study examined an experimental drug closely related to this compound, which demonstrated the ability to facilitate glutamatergic transmission in the brain. This compound significantly enhanced the degree and duration of long-term potentiation in the hippocampus of rats, suggesting its potential in improving memory retention and cognitive functions (Stäubli et al., 1994).

Anti-Fatigue and Exercise Endurance

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a compound structurally similar to this compound, was studied for its effects on swimming endurance capacity in mice, an indicator of fatigue. The compound significantly increased swimming time to exhaustion, liver glycogen, and muscle glycogen contents, while decreasing lactic acid and blood urea nitrogen levels. This suggests potential applications in enhancing physical performance and recovery from fatigue (Fan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “(S)-piperidin-3-yl)methanol”, indicates that it causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection . In case of ingestion, it is advised not to induce vomiting .

Future Directions

Piperidine derivatives are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and show multidirectional pharmacological activity . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(piperidin-3-yl)-1H-1,3-benzodiazole”, is an important task of modern organic chemistry .

Properties

IUPAC Name

1-piperidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-6-12-11(5-1)14-9-15(12)10-4-3-7-13-8-10/h1-2,5-6,9-10,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMOLFANWQYULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187228-22-3
Record name 1-(piperidin-3-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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